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Compound of Interest

Compound Name: Demethylasterriquinone B1

Cat. No.: B1662592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Demethylasterriquinone B1 (DMAQ-B1), also known as L-783,281, is a fungal metabolite

recognized for its insulin-mimetic properties. Its primary mechanism of action involves the

activation of the Insulin Receptor Tyrosine Kinase (IRTK), making it a subject of interest for

diabetes research.[1][2] This guide provides a comparative analysis of DMAQ-B1's cross-

reactivity with other tyrosine kinases, supported by available experimental data and detailed

methodologies for key assays.

Kinase Selectivity Profile
DMAQ-B1 exhibits a degree of selectivity for the Insulin Receptor (IR). However, it also

interacts with other structurally related receptor tyrosine kinases, albeit with lower potency. The

available data on its cross-reactivity is summarized below.
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Kinase Target Parameter Value (µM)
Relative Potency
vs. IRTK

Insulin Receptor

Tyrosine Kinase

(IRTK)

EC50 3 - 6 1x

Insulin-like Growth

Factor 1 Receptor

(IGF1R)

EC50 100 ~17-33x lower

Epidermal Growth

Factor Receptor

(EGFR)

EC50 100 ~17-33x lower

Tropomyosin receptor

kinase B (TrkB)
EC50 5.6 ~0.5-1x

Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that

gives half of the maximal response. A lower EC50 value indicates higher potency. The relative

potency is an approximation based on the reported EC50 ranges.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of

Demethylasterriquinone B1's kinase activity.

Cell-Based Insulin Receptor Tyrosine Kinase (IRTK)
Activation Assay
This assay is designed to identify small molecule activators of the human insulin receptor

tyrosine kinase in a cellular context.

Cell Line: Chinese Hamster Ovary (CHO) cells overexpressing the human insulin receptor

(CHO-IR).

Protocol:
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Cell Culture: CHO-IR cells are cultured in appropriate media and seeded into 96-well plates.

Compound Treatment: Cells are incubated with varying concentrations of

Demethylasterriquinone B1 or control compounds.

Cell Lysis: Following incubation, the cells are lysed to release intracellular components,

including the activated insulin receptor.

Immunoprecipitation: The insulin receptor is immunopurified from the cell lysate using a

monoclonal antibody specific for the IR.

Kinase Activity Measurement: The tyrosine kinase activity of the immunopurified IR is

determined by measuring the phosphorylation of an exogenous substrate, typically

poly(Glu:Tyr) 4:1. This is often quantified using a radioactive isotope-labeled ATP (e.g., [γ-

³²P]ATP) followed by measurement of incorporated radioactivity or through non-radioactive

methods like ELISA with anti-phosphotyrosine antibodies.

Data Analysis: The results are analyzed to determine the EC50 value, representing the

concentration of DMAQ-B1 that produces half-maximal activation of the IRTK.

In Vitro Tyrosine Kinase Phosphorylation Assay for
Cross-Reactivity Assessment (IGF1R, EGFR)
This assay evaluates the ability of Demethylasterriquinone B1 to induce autophosphorylation

of other receptor tyrosine kinases.

Materials:

Purified recombinant human IGF1R and EGFR.

Demethylasterriquinone B1.

ATP.

Assay buffer.

Anti-phosphotyrosine antibodies.
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Detection reagents (e.g., chemiluminescent or fluorescent secondary antibodies).

Protocol:

Kinase Reaction: Purified IGF1R or EGFR is incubated with varying concentrations of

DMAQ-B1 in an assay buffer containing ATP and necessary cofactors (e.g., Mg²⁺, Mn²⁺).

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature

(e.g., 30 minutes at 30°C).

Detection of Phosphorylation: The level of kinase autophosphorylation is quantified. This is

commonly done by separating the reaction products by SDS-PAGE, transferring to a

membrane, and probing with a specific anti-phosphotyrosine antibody.

Signal Quantification: The signal from the antibody is detected using a suitable method (e.g.,

chemiluminescence or fluorescence) and quantified.

Data Analysis: The concentration-response curve is plotted to determine the EC50 value of

DMAQ-B1 for each kinase.

Signaling Pathway and Cross-Reactivity Overview
The following diagram illustrates the primary signaling pathway of the Insulin Receptor and

highlights the known cross-reactivity of Demethylasterriquinone B1 with other receptor

tyrosine kinases.
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Caption: DMAQ-B1 signaling pathway and tyrosine kinase cross-reactivity.

Summary
Demethylasterriquinone B1 is a selective activator of the Insulin Receptor Tyrosine Kinase, a

key regulator of metabolism. While it demonstrates high potency for IRTK, it also exhibits

cross-reactivity with other receptor tyrosine kinases such as IGF1R and EGFR, though with

significantly lower efficacy. Notably, its potency against the TrkB receptor is comparable to its

primary target. This cross-reactivity profile is an important consideration for researchers

utilizing DMAQ-B1 as a chemical probe or exploring its therapeutic potential, as off-target

effects could influence experimental outcomes and potential clinical applications. Further

comprehensive kinase screening would be beneficial to fully elucidate the selectivity profile of

this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. diabetesjournals.org [diabetesjournals.org]

2. endocrine.org [endocrine.org]

To cite this document: BenchChem. [Demethylasterriquinone B1: A Comparative Analysis of
Tyrosine Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662592#cross-reactivity-of-demethylasterriquinone-
b1-with-other-tyrosine-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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